

Coptisine chloride literature review and history

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An In-depth Technical Guide to Coptisine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine chloride is a protoberberine isoquinoline alkaloid, a significant bioactive compound primarily extracted from the rhizome of Coptis chinensis (Chinese goldthread).[1][2] With a history of use spanning thousands of years in Traditional Chinese Medicine (TCM), coptisine and its source plant have been utilized to treat a variety of ailments, including digestive disorders, inflammation, and infections.[1][3] Modern pharmacological research has substantiated many of these traditional uses, revealing a broad spectrum of activities, including anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides a comprehensive review of the history, chemical properties, experimental methodologies, and pharmacological activities of coptisine chloride, with a focus on its mechanisms of action and relevant quantitative data to support further research and drug development.

History and Traditional Use

Coptisine is a key alkaloid in Coptis chinensis, a herb first documented in the ancient Chinese text "Shen Nong's Materia Medica".[2] Known in Chinese as 'huanglian' (黄连) for its bitter taste and yellow, thread-like rhizome, it has been traditionally used for its "heat-clearing" and "dampness-drying" properties, treating conditions like dysentery, gastroenteritis, high fever, and skin ailments.[2][3] Coptisine is the second most abundant alkaloid in this plant after berberine and is also found in other species such as Papavera (opium) and Fumeria.[1][3][4] Its long-



standing use in TCM provides a rich historical context for its current investigation as a modern therapeutic agent.[3]

Chemical and Physical Properties

Coptisine chloride is an orange-brown solid compound.[6][7] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of Coptisine Chloride

Property	Value	Reference
IUPAC Name	5,7,17,19-tetraoxa-13- azoniahexacyclo[11.11.0.0 2,10.04,8.015,23.016,20]tetr acosa- 1(13),2,4(8),9,14,16(20),21,2 3-octaene;chloride	[4]
CAS Number	6020-18-4	[8]
Molecular Formula	C19H14CINO4	[4]
Molecular Weight	355.77 g/mol	[4]
Melting Point	>258°C (decomposes)	[6][7][9]
Appearance	Orange to Dark Orange Solid/Powder	[4][6]
Solubility	DMSO (Slightly), Methanol (Slightly), Insoluble in Water and PBS (pH 7.2)	[4][8][10]

| Purity | ≥98% (by HPLC) |[4][8] |

Extraction and Purification

Coptisine is primarily isolated from the rhizomes of Coptis chinensis. Various methods have been developed to efficiently extract and purify this alkaloid.

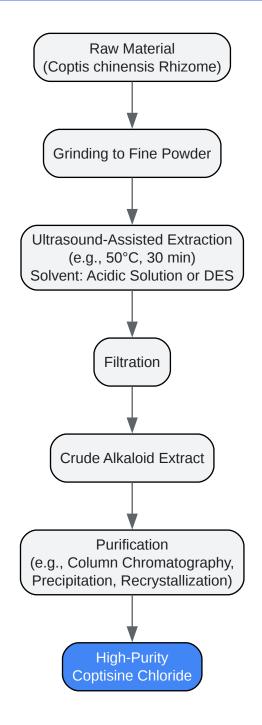


Experimental Protocol: Ultrasound-Assisted Extraction

A common and efficient laboratory-scale method involves ultrasound-assisted extraction using novel solvents.

- Preparation: Dried rhizomes of Coptis chinensis are ground into a fine powder.[11]
- Solvent Selection: While traditional organic solvents can be used, recent studies highlight the
 efficacy of Deep Eutectic Solvents (DESs) or acidic solutions. For example, a 50% aqueous
 solution of lactic acid or a DES composed of choline chloride and urea can be employed.[12]
 [13]
- Extraction: The plant powder is mixed with the chosen solvent at a liquid-to-solid ratio of approximately 20 mL/g. The mixture is then subjected to ultrasonic-assisted extraction at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 30 minutes).[12][13]
- Filtration and Purification: The extract is filtered to remove solid plant material. The crude
 extract can be further purified using techniques like column chromatography to isolate highpurity coptisine.[14] A patented method involves precipitation with calcium oxide or hydroxide
 to remove impurities, followed by recrystallization from water, methanol, or ethanol to yield
 the final product.[14]





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Figure 1: General workflow for the extraction and purification of coptisine.

Pharmacological Activities and Mechanisms of Action

Coptisine chloride exhibits a wide array of pharmacological effects by modulating key cellular signaling pathways.

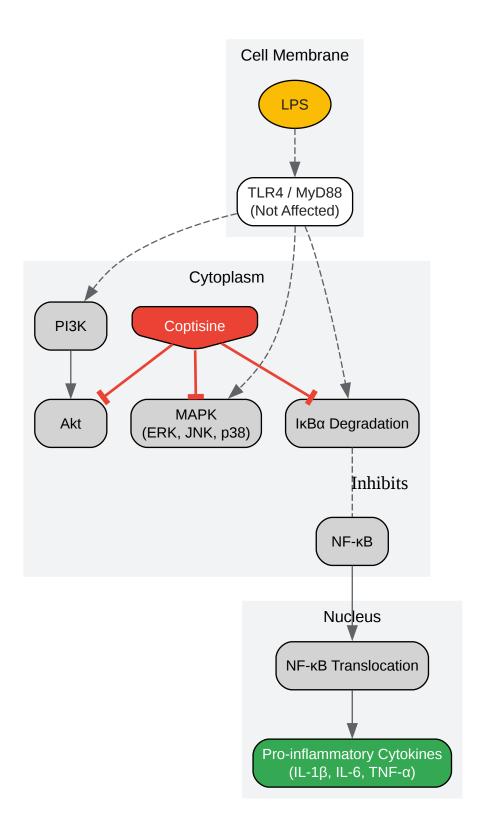


Anti-Inflammatory Activity

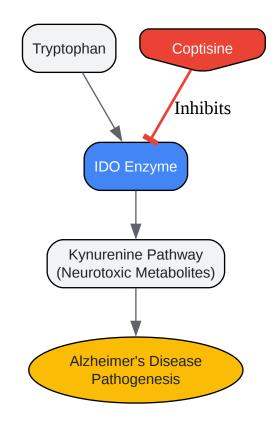
Coptisine demonstrates potent anti-inflammatory properties by inhibiting major inflammatory cascades.[3] It significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α).[4][15] The mechanism involves the blockade of several key signaling pathways:

- NF-κB Pathway: Coptisine prevents the degradation of IκBα (inhibitor of nuclear factor kappa B alpha), which keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus to initiate pro-inflammatory gene transcription.[15]
- MAPK and PI3K/Akt Pathways: It inhibits the phosphorylation of extracellular signalregulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.[15]
- Unlike some other anti-inflammatory compounds, coptisine does not appear to affect the expression of Toll-like receptor 4 (TLR-4) or its adaptor protein MyD88.[15][16]









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